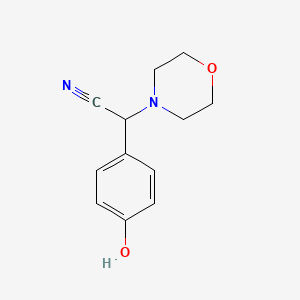

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

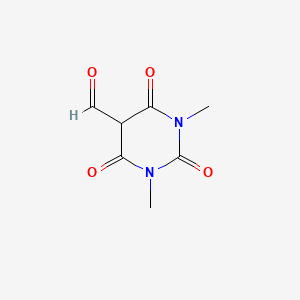

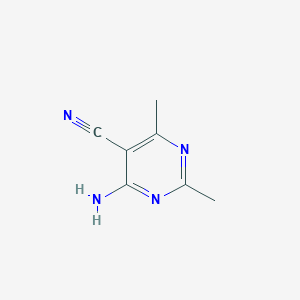

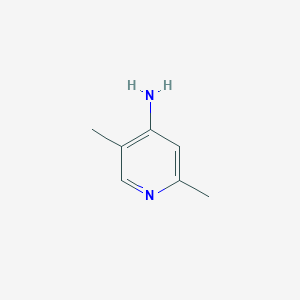

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile, also known as HMA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, chemical biology, and materials science. HMA is a versatile molecule that exhibits unique properties, making it an attractive target for research.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- 2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile, a derivative of morpholineacetonitrile, has been used in chemical syntheses, particularly in 1,4-additions to various nitriles and esters. This has provided a route to pyridazinones from aryl and heterocyclic aldehydes (Albright, McEvoy, & Moran, 1978).

Corrosion Inhibition

- Novel quinoline derivatives, including compounds similar to this compound, have shown effectiveness as corrosion inhibitors for metals in acidic mediums. Their efficiency has been analyzed through various methods, including electrochemical and surface analysis techniques (Singh, Srivastava, & Quraishi, 2016).

- Computational studies on similar quinoline derivatives have been conducted to understand their adsorption and corrosion inhibition properties on iron surfaces, indicating their potential as effective corrosion inhibitors (Erdoğan et al., 2017).

Antimicrobial Activity

- A class of biologically active compounds, including those structurally similar to this compound, has been synthesized for antimicrobial activity. These compounds have shown superior in vitro activity compared to standard drugs in some cases (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).

Other Potential Applications

- Derivatives of morpholines, like this compound, have been studied for various biological activities including sympathomimetic, analgesic, and anti-inflammatory properties (Rekka & Kourounakis, 2010).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (mbp), have been found to target estrogen receptor β .

Mode of Action

Similar compounds like mbp have been shown to activate estrogen receptor β-mediated transcription .

Biochemical Pathways

For instance, MBP has been shown to affect cell and leukocyte activation, leukocyte mediated immunity, IL-17, AGE-RAGE signaling in diabetic complications, prion disease, and NOD-like receptor signaling .

Result of Action

For example, MBP has been shown to downregulate the expression of G Protein-Coupled Estrogen Receptor 1 (GPER1) via upregulated Estrogen Receptor β, leading to resistance to GPER1 agonist G-1-mediated anti-proliferative effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the breakdown and effectiveness of a compound . .

Propiedades

IUPAC Name |

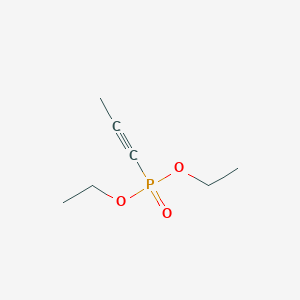

2-(4-hydroxyphenyl)-2-morpholin-4-ylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-9-12(14-5-7-16-8-6-14)10-1-3-11(15)4-2-10/h1-4,12,15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBNAZLYPCNYDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384254 |

Source

|

| Record name | 2-(4-hydroxyphenyl)-2-morpholinoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

247565-44-2 |

Source

|

| Record name | 2-(4-hydroxyphenyl)-2-morpholinoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)

![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)